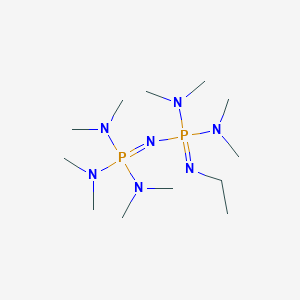

Base de fosfazeno P2-Et

Descripción general

Descripción

Phosphazene base P2-Et is a phosphazene base that has been widely studied in recent years due to its unique properties and potential applications in a variety of fields. Phosphazene base P2-Et is a cyclic, nitrogen-containing molecule containing three phosphorus atoms and two methylene groups. It is a colorless, non-volatile solid with a melting point of 64°C and a boiling point of 88°C. The molecule has a molecular weight of 178.2 g/mol and a density of 1.3 g/cm3. It has a high solubility in water and is stable under normal conditions.

Aplicaciones Científicas De Investigación

Reacciones de acoplamiento cruzado catalizadas por paladio

La base de fosfazeno P2-Et es fundamental en las reacciones de acoplamiento cruzado catalizadas por paladio. Cuando se usa en combinación con precatalizadores t-BuXPhos o t-BuBrettPhos G3, facilita la formación de enlaces carbono-carbono esenciales para la síntesis de moléculas orgánicas complejas .

Generación de aniones “desnudos” altamente reactivos

Esta base es capaz de generación in situ de aniones “desnudos” altamente reactivos, que son fundamentales para las reacciones de alquilación y las investigaciones espectroscópicas. Es particularmente útil en escenarios donde las bases iónicas pueden causar problemas de solubilidad o son sensibles a la oxidación o la acilación .

Aplicaciones biomédicas: Poliphosfazenos

En el campo biomédico, los poliphosfazenos derivados de la this compound están ganando atención. Ofrecen flexibilidad estructural, capacidad de ajuste de propiedades y funcionalidad diversa, lo que los hace adecuados para la liberación controlada de fármacos/genes/vacunas, ingeniería regenerativa, seguimiento de imágenes celulares y formulaciones de recubrimientos para apósitos para heridas .

Química orgánica sintética

La this compound es un reactivo de referencia en la química orgánica sintética debido a su capacidad de catalizar una amplia gama de transformaciones orgánicas. Esto incluye su papel en la síntesis de productos farmacéuticos y agroquímicos donde se requieren bases fuertes y no iónicas .

Ciencia de los materiales: Sustitución macromolecular

La base se usa en ciencia de los materiales para sustitución macromolecular en la cadena principal de polifosfazeno. Esto permite el control del equilibrio hidrofílico e hidrofóbico, produciendo materiales con propiedades únicas adecuadas para diversas aplicaciones .

Mejora de la solubilidad

La this compound puede mejorar la solubilidad de los sustratos en la síntesis orgánica. Su naturaleza no iónica ayuda a disolver sustratos que de otro modo serían insolubles en solventes comunes, lo que facilita una gama más amplia de reacciones .

Investigaciones espectroscópicas

En espectroscopía, la this compound se usa para generar intermedios reactivos que se pueden estudiar por sus propiedades espectrales. Esto es crucial para comprender los mecanismos de reacción y el comportamiento de las moléculas en diferentes condiciones .

Formulaciones farmacéuticas

Por último, la base encuentra su aplicación en formulaciones farmacéuticas. Su fuerte basicidad y carácter no iónico lo hacen adecuado para ajustar los niveles de pH sin agregar fuerza iónica, lo que es beneficioso en la preparación de compuestos farmacéuticos sensibles .

Mecanismo De Acción

Target of Action

Phosphazene base P2-Et is a strong, neutral nitrogen base . It is primarily used as a base in various organic transformations . Its primary targets are protons in acidic compounds, which it can effectively deprotonate .

Mode of Action

Phosphazene base P2-Et interacts with its targets by accepting a proton from the acidic compound, thereby acting as a base . This results in the formation of a conjugate acid and the corresponding carbanion . The carbanion can then participate in further reactions .

Biochemical Pathways

The exact biochemical pathways affected by Phosphazene base P2-Et depend on the specific reaction it is used in. It is known to catalyze a wide variety of organic transformations . For example, it can catalyze palladium-catalyzed cross-coupling reactions when used in combination with certain precatalysts .

Pharmacokinetics

It is known that it is a liquid at room temperature, with a density of 102 g/mL . It has a boiling point of 96 °C at 0.05 mmHg .

Result of Action

The result of Phosphazene base P2-Et’s action is the facilitation of various organic transformations. By acting as a base, it enables the generation of carbanions that can undergo further reactions . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of Phosphazene base P2-Et can be influenced by various environmental factors. For instance, it should be stored in a dry, cool place, away from sources of ignition and oxidizing agents . It should also be used in a well-ventilated laboratory environment to avoid inhalation of its vapors . Furthermore, it should be handled with appropriate protective equipment to avoid contact with skin and eyes .

Safety and Hazards

Direcciones Futuras

High-throughput experimentation (HTE) has the potential to improve our understanding of organic chemistry by systematically interrogating reactivity across diverse chemical spaces . The use of Phosphazene base P2-Et in HTE can deliver immediate synthetic utility for the preparation of complex molecules .

Análisis Bioquímico

Biochemical Properties

Phosphazene base P2-Et has been found to catalyze a wide variety of organic transformations It interacts with various enzymes and proteins to facilitate these reactions

Molecular Mechanism

The molecular mechanism of action of Phosphazene base P2-Et involves its ability to catalyze various organic transformations It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

N-[dimethylamino-ethylimino-[[tris(dimethylamino)-λ5-phosphanylidene]amino]-λ5-phosphanyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H35N7P2/c1-12-13-20(15(2)3,16(4)5)14-21(17(6)7,18(8)9)19(10)11/h12H2,1-11H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUKEHPEQCSIOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=P(N=P(N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H35N7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392093 | |

| Record name | Phosphazene base P2-Et | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165535-45-5 | |

| Record name | Phosphazene base P2-Et | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,N'3,N'3,N3,N3,N'5,N'5,N5,N5-nonamethyl-2,4,6-triaza-3lambda5,5lambda5-diphosphaocta-3,5-diene-3,3,5,5-tetramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

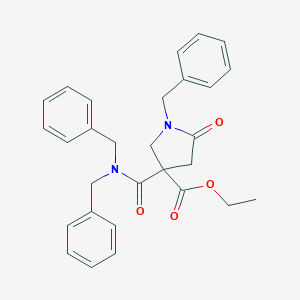

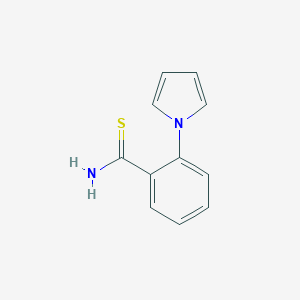

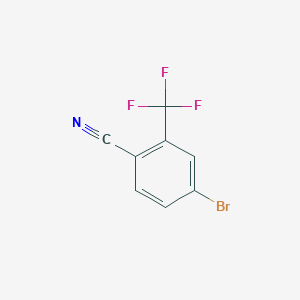

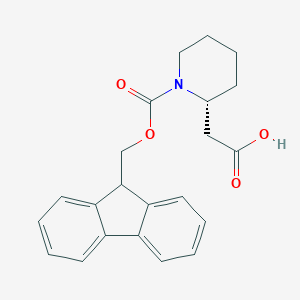

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Aminobicyclo[2.2.1]heptan-7-ol](/img/structure/B62912.png)

![1-Fluoro-4-[(S)-methylsulfinyl]benzene](/img/structure/B62917.png)

![7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B62924.png)

![(1-methyl-1H-benzo[d]imidazol-6-yl)methanol](/img/structure/B62925.png)

![1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B62931.png)